molecular formula C24H20FN7O B2586275 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1007009-07-5

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Cat. No.: B2586275
CAS No.: 1007009-07-5
M. Wt: 441.47
InChI Key: FBBMHIPHELKUCD-UHFFFAOYSA-N
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Description

N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is an intriguing compound that falls under the category of heterocyclic aromatic organic compounds. Its structure is characterized by multiple fused rings, specifically pyrazolo-pyrimidine and pyrazole moieties, which lend it a unique set of chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide typically involves the following steps:

  • Formation of 4-Fluorophenyl-pyrazolopyrimidine: This involves the cyclization of appropriate precursors in the presence of a suitable base and solvent.

  • Introduction of 3-Methyl-pyrazole: Through a condensation reaction, often involving acidic or basic catalysts.

  • Addition of m-Tolyl acetamide: The final step generally includes an amidation reaction where the acetamide group is introduced.

Industrial Production Methods: While the detailed industrial production methods might vary, they generally follow similar synthetic routes, optimized for scale and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed for larger-scale production.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups.

  • Reduction: The nitrogens in the heterocyclic rings can undergo reduction under suitable conditions.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogen in the presence of a palladium catalyst.

  • Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

  • Oxidation products: Alcohols, ketones.

  • Reduction products: Amines, hydrocarbon derivatives.

  • Substitution products: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is employed in various scientific research applications, such as:

  • Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

  • Biology: Investigated for its potential roles in biological systems, including enzyme interactions.

  • Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

  • Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The compound exerts its effects through intricate mechanisms involving:

  • Molecular Targets: Enzymes, receptors, and ion channels within biological systems.

  • Pathways Involved: Signal transduction pathways and metabolic processes, where it can act as an inhibitor or activator depending on the context.

Comparison with Similar Compounds

  • Structural Uniqueness: Its fused heterocyclic rings with fluorophenyl and tolyl groups confer distinct chemical reactivity and biological activity.

  • Similar Compounds: Other pyrazolo[3,4-d]pyrimidine derivatives, pyrazole-based compounds, and fluorinated aromatic compounds.

Conclusion

N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide stands out due to its unique structure and versatile applications across various fields of science and industry. Its synthesis, reactions, and mechanism of action highlight the compound's potential and continue to make it a subject of significant research interest.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-15-4-3-5-17(10-15)12-22(33)29-21-11-16(2)30-32(21)24-20-13-28-31(23(20)26-14-27-24)19-8-6-18(25)7-9-19/h3-11,13-14H,12H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBMHIPHELKUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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